![molecular formula C9H10N2OS B14239658 2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine CAS No. 393786-76-0](/img/structure/B14239658.png)
2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine is a heterocyclic compound that features a furan ring and a pyrazine ring connected via a sulfanyl (thioether) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine typically involves the reaction of furan-2-ylmethanethiol with 1,4-dihydropyrazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic attack on the pyrazine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may affect the pyrazine ring.
Substitution: Electrophilic substitution reactions can occur on the furan ring, facilitated by reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, and other halogenating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazine derivatives.
Substitution: Halogenated furan derivatives.
Applications De Recherche Scientifique
2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfanyl group can form interactions with metal ions or other biomolecules, influencing the compound’s activity. The furan and pyrazine rings may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid: Another compound featuring a furan ring and a sulfanyl linkage, but with a benzoic acid moiety instead of a pyrazine ring.
Furan-2-ylmethanethiol: A simpler compound with a furan ring and a thiol group, used as a precursor in the synthesis of 2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine.
Uniqueness
This compound is unique due to the combination of its furan and pyrazine rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new drugs and materials.
Propriétés
Numéro CAS |
393786-76-0 |
|---|---|
Formule moléculaire |
C9H10N2OS |
Poids moléculaire |
194.26 g/mol |
Nom IUPAC |
2-(furan-2-ylmethylsulfanyl)-1,4-dihydropyrazine |
InChI |
InChI=1S/C9H10N2OS/c1-2-8(12-5-1)7-13-9-6-10-3-4-11-9/h1-6,10-11H,7H2 |
Clé InChI |
WPYWEFDRMNTITI-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CSC2=CNC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


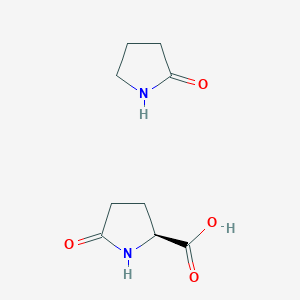
![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)
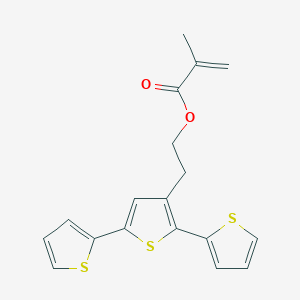
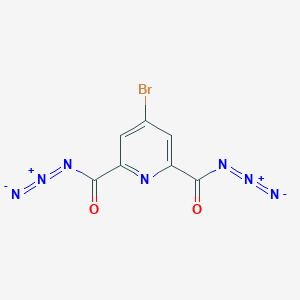
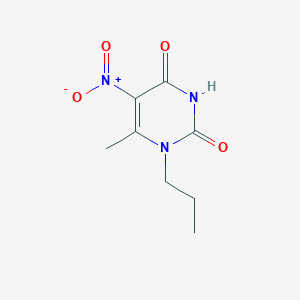
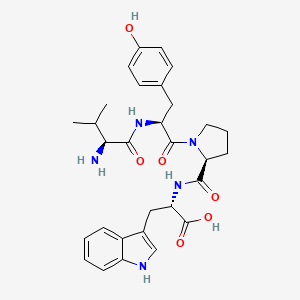
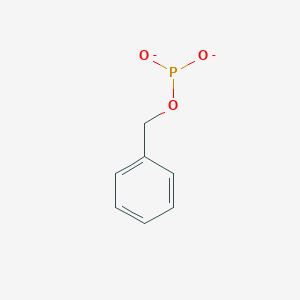
![D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-](/img/structure/B14239623.png)
![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)
![5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine](/img/structure/B14239632.png)
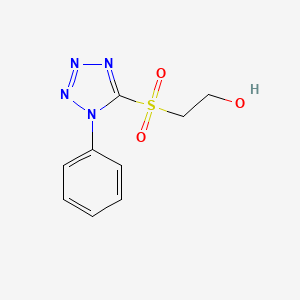
![N-{4-[2-(1-Acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14239636.png)


